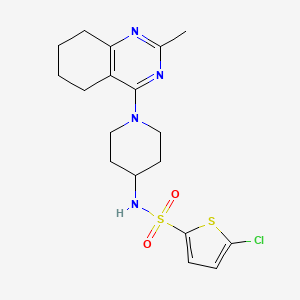

5-chloro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4O2S2/c1-12-20-15-5-3-2-4-14(15)18(21-12)23-10-8-13(9-11-23)22-27(24,25)17-7-6-16(19)26-17/h6-7,13,22H,2-5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGFFVYNXSCKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates both thiophene and quinazoline moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

- Molecular Formula : C18H23ClN4O2S2

- Molecular Weight : 426.98 g/mol

Structural Features

The compound features:

- A 5-chloro group that enhances biological activity.

- A thiophene ring that contributes to its pharmacological properties.

- A quinazoline derivative which is often associated with anticancer and antimicrobial activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. These targets may include enzymes and receptors that regulate various cellular processes. The compound may exert its effects by modulating the activity of these targets, leading to alterations in cellular signaling pathways.

Anticancer Properties

The quinazoline component in the structure is known for its anticancer activities. Compounds derived from quinazoline have been reported to inhibit cancer cell proliferation through various mechanisms, including the inhibition of cyclooxygenase enzymes (COX) . The sulfonamide group may also contribute to this activity by enhancing solubility and bioavailability.

Enzyme Inhibition

Sulfonamides are known to inhibit enzymes involved in various metabolic pathways. The ability of this compound to inhibit specific enzymes can be explored further through structure-activity relationship (SAR) studies.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to or structurally similar to this compound:

- Antimicrobial Screening : A study evaluated a series of thiazolopyridine derivatives for their antimicrobial activity against various pathogens. The most active compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assays : In vitro assays using human cell lines demonstrated that certain derivatives showed promising cytotoxic effects against cancer cells. The MTT assay indicated significant cell viability reduction at specific concentrations .

- In Silico Studies : Molecular docking studies have been conducted to predict the binding interactions of similar compounds with target proteins involved in bacterial resistance mechanisms . These studies provide insights into the potential efficacy of this compound.

Data Table: Summary of Biological Activities

Scientific Research Applications

Research indicates that 5-chloro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiophene-2-sulfonamide exhibits significant biological activities:

Anticancer Properties

Several studies have highlighted its potential as an anticancer agent:

- Cytotoxicity Studies : In vitro tests demonstrated selective cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of 8.5 µM against K562 cells and 8.9 µM against HeLa cells, indicating strong anticancer potential compared to normal fibroblast cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad Spectrum Activity : It exhibited activity against both Gram-positive and Gram-negative bacteria. For example, it was tested against strains like E. coli and S. aureus with promising results .

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Anticancer Mechanisms : Research demonstrated that treatment with this compound led to apoptosis in cancer cells through both extrinsic and intrinsic pathways.

- Inhibition Studies : Another investigation revealed effective inhibition of enzymes involved in cancer metabolism, suggesting a potential role as a therapeutic agent .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

- The target compound’s tetrahydroquinazoline-piperidine group distinguishes it from analogs with triazole (11b) or triazine () substituents. Synthetic Accessibility: The lower yield of compound 14 (65%) compared to 11b (68.3%) suggests challenges in introducing bulky substituents (e.g., propan-2-ylphenoxyethyl) versus triazole groups .

Physicochemical and Spectroscopic Properties

- Melting Points: Compound 11b (m.p. 110–111°C) exists as a solid, while compound 14 is an oil, indicating that rigid substituents (e.g., aromatic triazole) promote crystallinity, whereas flexible chains (e.g., phenoxyethyl) reduce melting points .

- Spectroscopic Data :

- ¹H-NMR : The target compound’s piperidine and tetrahydroquinazoline protons would likely resonate in the δ 1.5–3.5 ppm range (aliphatic protons), contrasting with 11b’s aromatic protons (δ 6.88–8.52 ppm) .

- HRMS : The molecular weight of compound 14 (443.3 [M+H]⁺) is comparable to the target compound’s estimated mass (~450–500 g/mol), suggesting similar solubility challenges .

Metabolic Stability

Metabolites in highlight the role of fluorine substituents (e.g., trifluoromethyl groups) in enhancing metabolic stability . The target compound lacks fluorine, which may reduce its half-life compared to fluorinated analogs but improve synthetic feasibility.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires systematic adjustments of reaction parameters. Key steps include:

- Temperature Control : Elevated temperatures (e.g., 90°C under reflux) enhance reaction rates but may increase side reactions; lower temperatures improve selectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while non-polar solvents reduce by-product formation .

- Catalyst Use : Palladium catalysts (e.g., Pd/C) improve reduction efficiency, while halogenating agents (e.g., POCl₃) facilitate substitutions .

- Statistical Design of Experiments (DoE) : Use fractional factorial designs to minimize trials while testing variables like reagent ratios and pH .

- Example Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield (70–85%) |

| Solvent | DMF/THF (1:1) | ↓ By-products |

| Reaction Time | 3–6 hours | Balances kinetics |

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the quinazoline and piperidine moieties. For example, aromatic protons in thiophene appear at δ 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 480.12) .

- Infrared Spectroscopy (IR) : Sulfonamide S=O stretches appear at 1150–1250 cm⁻¹ .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 → 1:1) to separate sulfonamide derivatives .

- Recrystallization : Optimize solvent pairs (e.g., DMSO/water) to remove unreacted thiophene precursors .

- HPLC : Reverse-phase C18 columns resolve polar impurities, with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-II). The sulfonamide group often forms hydrogen bonds with catalytic residues .

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electron density maps, highlighting nucleophilic/electrophilic sites (e.g., chloro-thiophene’s reactivity) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent binding modes .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Meta-Analysis : Use tools like RevMan to aggregate IC₅₀ values across studies, adjusting for methodological heterogeneity .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing thiophene with pyridine) to isolate pharmacophore contributions .

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonamide formation) be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor intermediates via TLC or in-situ IR to identify rate-determining steps (e.g., nucleophilic substitution at sulfur) .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation in sulfonamide formation .

- Computational Reaction Path Analysis : Apply artificial force-induced reaction (AFIR) methods to map energy barriers and transition states .

Q. What experimental designs assess the compound’s stability under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .

- pH Stability Profiling : Test solubility and stability in buffers (pH 1–10) to identify labile bonds (e.g., sulfonamide hydrolysis at pH < 3) .

Q. How can researchers validate target engagement in cellular assays?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Measure target protein melting shifts after compound treatment to confirm binding .

- Knockdown/Rescue Experiments : Use siRNA to silence the putative target and assess reversal of compound effects .

- Fluorescence Polarization : Label the compound with FITC and measure binding to recombinant proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.